molecular formula C14H9NO3 B6376111 5-(4-Carboxyphenyl)-3-cyanophenol CAS No. 1261924-57-5

5-(4-Carboxyphenyl)-3-cyanophenol

Cat. No.: B6376111
CAS No.: 1261924-57-5
M. Wt: 239.23 g/mol
InChI Key: WNARUJUUAZMBDU-UHFFFAOYSA-N
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Description

5-(4-Carboxyphenyl)-3-cyanophenol is a bifunctional aromatic compound featuring a phenolic hydroxyl group, a cyano substituent, and a para-carboxyphenyl moiety.

Properties

IUPAC Name

4-(3-cyano-5-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-8-9-5-12(7-13(16)6-9)10-1-3-11(4-2-10)14(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNARUJUUAZMBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C#N)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684763
Record name 3'-Cyano-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-57-5
Record name 3'-Cyano-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Carboxyphenyl)-3-cyanophenol typically involves the introduction of functional groups onto a phenol ring. One common method is the nitration of phenol followed by reduction and subsequent carboxylation. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Carboxyphenyl)-3-cyanophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can produce amines.

Scientific Research Applications

5-(4-Carboxyphenyl)-3-cyanophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-(4-Carboxyphenyl)-3-cyanophenol exerts its effects involves its interaction with specific molecular targets. The carboxyphenyl group can participate in hydrogen bonding and electrostatic interactions, while the cyanophenol group can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various biological targets.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic vs. Aromatic Cores: Furan and thiophene derivatives (e.g., compounds 1a and 1b) exhibit enhanced aromatic stability compared to phenol-based structures, affecting their electronic properties and reactivity .
  • Functional Group Diversity : The presence of halogens (e.g., Cl in ) increases lipophilicity, while additional carboxylic acid groups (e.g., in ) improve aqueous solubility.

Insights :

  • Furan derivatives consistently outperform thiophene analogs in condensation reactions, likely due to furan’s higher electron density facilitating nucleophilic substitutions .
  • Route A (using dichlorocarbonyl intermediates) achieves superior yields compared to Route B, emphasizing the role of reactive intermediates in synthetic efficiency .

Physicochemical Properties

Compound Molecular Weight Solubility Profile Stability Notes Reference ID
This compound ~243.22* Moderate in polar solvents Sensitive to oxidative conditions Estimated
5-(4-Carboxyphenyl)nicotinic acid 243.22 High in aqueous buffers Stable at physiological pH
5-(4-Cyanophenyl)-1,2-oxazole-3-carboxylic acid 230.19 Low in water, high in DMSO Requires inert storage conditions

*Estimated based on analogous structures.

Functional Impact :

  • Carboxylic acid groups (e.g., in ) enhance water solubility, critical for biomedical applications.
  • Cyano groups contribute to rigidity and intermolecular interactions (e.g., π-stacking) in solid-state materials .

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